molecular formula C12H10N4OS B11959081 6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione CAS No. 103258-00-0

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione

Cat. No.: B11959081
CAS No.: 103258-00-0
M. Wt: 258.30 g/mol
InChI Key: YXTZFTASILVOQY-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione is a heterocyclic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system with various substituents, such as a hydroxy group, a methyl group, and a phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the hydroxy, methyl, and phenyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-one: Similar structure but with a ketone group instead of a thione group.

    6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-selenone: Similar structure but with a selenone group instead of a thione group.

Uniqueness

The uniqueness of 6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

103258-00-0

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

3-methyl-8-phenyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C12H10N4OS/c1-16-10-8(11(17)15-12(16)18)13-9(14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,15,17,18)

InChI Key

YXTZFTASILVOQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=S)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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